![molecular formula C19H18N4O3S B2586676 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide CAS No. 392238-86-7](/img/structure/B2586676.png)
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyano group and a sulfonamide group.
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the other functional groups present in the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Evaluation
A novel series of compounds, including variations of the targeted chemical structure, were synthesized and evaluated for their antitumor activity. Specifically, compounds were assessed for cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies were conducted, leading to significant insights into the compound's mechanism of action, particularly through interaction with the MDM2 protein, highlighting its potential as a therapeutic agent in cancer treatment (Łukasz Tomorowicz et al., 2020).
Photodynamic Therapy Applications
The compound's derivatives have been explored for their photophysical and photochemical properties, making them promising candidates for photodynamic therapy (PDT) applications. One study focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These properties are critical for the effectiveness of Type II photosensitizers in PDT, suggesting potential use in cancer treatment (M. Pişkin et al., 2020).
Antimicrobial and Antiproliferative Agents
The design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, including structural variants of the initial compound, were performed, revealing effective antimicrobial and antiproliferative properties. These derivatives showed potential against human cell lines, including lung and liver carcinoma cells, highlighting the compound's versatility in developing therapeutic agents (Shimaa M. Abd El-Gilil, 2019).
Mecanismo De Acción
Target of Action
The compound contains a benzimidazole moiety , which is a key component in many functional molecules used in a variety of applications . Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects, among others . Therefore, the targets of this compound could be enzymes or receptors involved in these biological processes.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Benzimidazole derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities exhibited by benzimidazole derivatives, the compound could potentially affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the presence of the benzimidazole ring and the cyano group could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential activities of benzimidazole derivatives, the compound could have a range of effects, from antifungal to anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-22(2)27(25,26)14-10-8-13(9-11-14)18(24)15(12-20)19-21-16-6-4-5-7-17(16)23(19)3/h4-11,24H,1-3H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVQNUQPBFMQE-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)
![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)
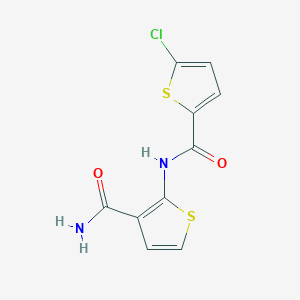
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
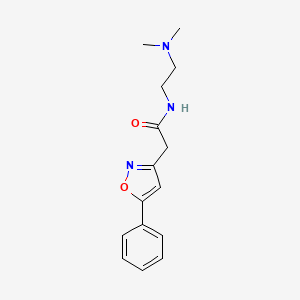
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)
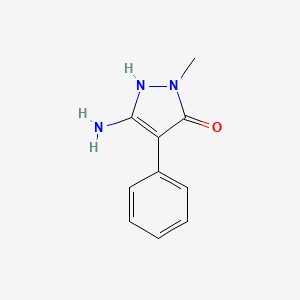
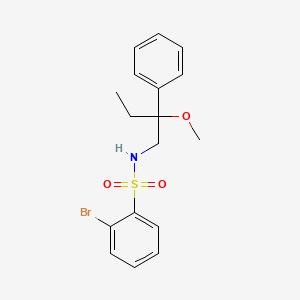
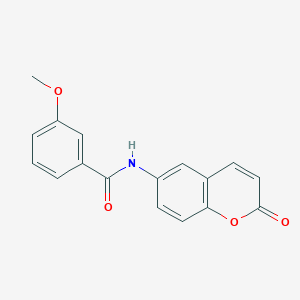
![N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2586610.png)
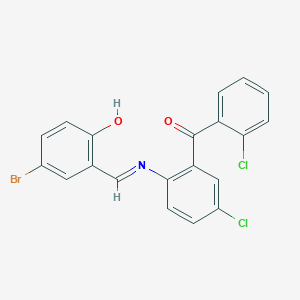
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2586612.png)
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2586616.png)
